Cas no 1496767-99-7 (methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate)

methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate
- AKOS015442167
- EN300-1845312
- 1496767-99-7
-
- Inchi: 1S/C9H15N3O2/c1-12-6-8(5-11-12)7(4-10)3-9(13)14-2/h5-7H,3-4,10H2,1-2H3
- InChI Key: UVHJGLXDQWXPNB-UHFFFAOYSA-N
- SMILES: O(C)C(CC(CN)C1C=NN(C)C=1)=O
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 70.1Ų
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845312-0.1g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1845312-0.05g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1845312-0.25g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1845312-5.0g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1845312-10.0g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 10g |
$5405.0 | 2023-06-02 | ||
Enamine | EN300-1845312-0.5g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1845312-2.5g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1845312-5g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1845312-1.0g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1845312-1g |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate |
1496767-99-7 | 1g |
$770.0 | 2023-09-19 |
methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate Related Literature
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
Additional information on methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate
Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate (CAS No. 1496767-99-7): A Comprehensive Overview
Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate (CAS No. 1496767-99-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. Its molecular structure, incorporating both amino and carboxylate functional groups, alongside a pyrazole moiety, makes it a versatile candidate for further exploration in drug discovery and synthetic chemistry.
The compound's chemical formula can be represented as C10H14N2O2, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the pyrazole ring, a heterocyclic structure known for its biological activity, contributes to the compound's potential pharmacological properties. Specifically, the 1-methyl substitution on the pyrazole ring enhances its stability and reactivity, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Pyrazole derivatives, in particular, have been extensively studied due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate is no exception and has been explored in several preclinical studies for its potential therapeutic benefits.
One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can enhance its pharmacokinetic profiles. Researchers have been experimenting with various derivatives of this compound to optimize its solubility, bioavailability, and target specificity. For instance, modifications to the amino group or the carboxylate moiety can significantly alter its interaction with biological targets, potentially leading to more effective drug candidates.
The pyrazole ring in methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate also plays a crucial role in its biological activity. This moiety is known to be a key pharmacophore in many bioactive molecules, contributing to their binding affinity and efficacy. Studies have shown that pyrazole derivatives can interact with enzymes and receptors in ways that modulate cellular processes. This has led to interest in using such compounds as scaffolds for developing drugs targeting neurological disorders, cardiovascular diseases, and metabolic syndromes.
Recent advancements in computational chemistry have further accelerated the discovery of novel compounds like methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate. Molecular modeling techniques allow researchers to predict the binding interactions of this compound with potential targets with high accuracy. These predictions are invaluable in guiding synthetic efforts and optimizing lead compounds for clinical development. Additionally, high-throughput screening methods have enabled the rapid testing of thousands of compounds for their biological activity, streamlining the drug discovery process.
The synthesis of methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyrazole ring is particularly critical and often involves cyclocondensation reactions or metal-catalyzed coupling processes. Researchers have reported several synthetic routes that yield this compound in high purity and yield, making it accessible for further biological evaluation.
In terms of biological evaluation, preliminary studies have shown that methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate exhibits promising activity against certain enzymatic targets. For example, it has been found to inhibit specific kinases that are implicated in cancer progression. The exact mechanisms by which this compound exerts its effects are still under investigation but preliminary data suggest that it may interfere with signal transduction pathways critical for cell proliferation and survival.
The compound's potential as an anti-inflammatory agent is also an area of active research. Inflammatory processes are central to many chronic diseases, including arthritis and autoimmune disorders. By modulating inflammatory pathways, methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)butanoate could offer therapeutic benefits by reducing inflammation without causing significant side effects.
Another exciting application of this compound is in the field of neurology. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins in the brain. Studies have suggested that pyrazole derivatives can interfere with these aggregation processes by stabilizing protein conformations or inhibiting proteolytic enzymes involved in protein degradation.
The development of new drug candidates is a complex process that involves multiple stages of testing and optimization. While preclinical studies provide valuable insights into the potential therapeutic effects of compounds like methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yll)butanoate, further research is needed to assess their safety and efficacy in human trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate laboratory findings into viable therapeutic options for patients.
In conclusion, methyl 4-amino-3-(1-methyl-lH-pyrazol-l-llel)butanoate (CAS No. 1496767_99_7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing drugs targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, the future looks bright for harnessing the full potential of this compound and related derivatives.
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